N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a furan ring, a pyrazole ring, and a sulfonamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. A common approach might include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the pyrazole ring: This often involves the condensation of hydrazines with 1,3-diketones or similar compounds.
Linking the furan and pyrazole rings: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, under palladium catalysis.
Introduction of the sulfonamide group: This can be done by reacting the intermediate with sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the sulfonamide group could yield amines.
Scientific Research Applications
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonamides.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes or interfering with metabolic pathways. The furan and pyrazole rings could interact with various molecular targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-2-yl)ethyl)-1H-pyrazole-4-sulfonamide
- N-(2-(1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
- N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide
Uniqueness
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to the combination of its furan, pyrazole, and sulfonamide groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound that belongs to the pyrazole family, which has garnered significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H19N3O3S with a molecular weight of 345.4 g/mol. The compound features a furan ring and two pyrazole moieties, contributing to its biological activity.
Property | Value |
---|---|
Molecular Formula | C17H19N3O3S |
Molecular Weight | 345.4 g/mol |
CAS Number | 2034276-15-6 |
Antimicrobial Activity
Pyrazole derivatives have been extensively studied for their antimicrobial properties. Research has shown that compounds similar to this compound exhibit significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . For instance, a study found that specific pyrazole derivatives demonstrated up to 61–85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), indicating strong anti-inflammatory and antimicrobial potential .
Anti-inflammatory Activity
Pyrazole compounds are known for their anti-inflammatory effects. A recent review highlighted that several derivatives showed promising results in reducing inflammation in animal models. For example, certain pyrazole derivatives exhibited an edema inhibition percentage ranging from 78.9% to 96%, outperforming standard anti-inflammatory drugs like celecoxib . The mechanism often involves inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is crucial in the inflammatory response.
Anticancer Properties
The anticancer potential of pyrazoles has been documented in various studies. Compounds related to this compound have shown efficacy in inhibiting cancer cell proliferation in vitro. For instance, modifications to the pyrazole structure have led to enhanced cytotoxicity against specific cancer cell lines, suggesting a promising avenue for cancer therapeutics .
Case Studies
Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives
A study synthesized a series of novel pyrazole derivatives and evaluated their biological activities, including antimicrobial and anti-inflammatory effects. The results indicated that certain modifications significantly enhanced the bioactivity of the compounds .
Case Study 2: In Vivo Anti-inflammatory Studies
In vivo studies on pyrazole derivatives demonstrated substantial reductions in paw swelling in animal models, supporting their use as potential anti-inflammatory agents. These findings align with the observed in vitro activities against COX enzymes .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3S/c1-17-10-11(8-15-17)22(19,20)16-9-12(13-4-2-7-21-13)18-6-3-5-14-18/h2-8,10,12,16H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIMRMINAUMBTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=CO2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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